

# Deucrictibant Studies: Application Notes and Protocols for Patient-Reported Outcome Measures

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Deucrictibant**

Cat. No.: **B10821495**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the patient-reported outcome measures (PROMs) utilized in clinical trials for **Deucrictibant**, an oral bradykinin B2 receptor antagonist for the treatment of Hereditary Angioedema (HAE). The following sections outline the specific PROMs, their methodologies, and the protocols for their implementation in both on-demand and prophylactic HAE treatment studies.

## Introduction to Deucrictibant and the Role of PROMs

**Deucrictibant** is an investigational small molecule designed to prevent and treat HAE attacks by blocking the bradykinin B2 receptor, a key mediator of swelling in HAE.<sup>[1][2]</sup> To assess the efficacy and impact of **Deucrictibant** from the patient's perspective, clinical trials have incorporated a suite of validated PROMs. These measures are crucial for capturing the subjective experience of HAE attacks, the effectiveness of treatment in alleviating symptoms, and the overall impact on a patient's quality of life. The primary PROMs used in the **Deucrictibant** clinical trial program, including the RAPIDe and CHAPTER studies, are the Patient Global Impression of Change (PGI-C), Patient Global Impression of Severity (PGI-S), and the Angioedema Quality of Life Questionnaire (AE-QoL).

## On-Demand Treatment Studies (RAPIDe-1, RAPIDe-2, RAPIDe-3)

The RAPIDe program evaluates **Deucrictibant** as an on-demand treatment for HAE attacks. The primary focus of PROM assessment in these studies is to capture the speed and magnitude of symptom relief.

### Key Patient-Reported Outcome Measures

- Patient Global Impression of Change (PGI-C): A single-item questionnaire that asks patients to rate the change in their HAE attack symptoms since starting treatment. The scale typically ranges from "very much improved" to "very much worse".[\[3\]](#)[\[4\]](#)
- Patient Global Impression of Severity (PGI-S): A single-item questionnaire where patients rate the overall severity of their HAE attack symptoms at a specific point in time. The scale usually ranges from "none" to "very severe".[\[3\]](#)

### Quantitative Data from the RAPIDe-3 Trial

The pivotal Phase 3 RAPIDe-3 trial demonstrated the efficacy of **Deucrictibant** using key PROM endpoints.[\[5\]](#)

| Endpoint                                                                     | Deucrictibant<br>(20 mg) | Placebo   | p-value | Citation |
|------------------------------------------------------------------------------|--------------------------|-----------|---------|----------|
| Median Time to<br>Onset of<br>Symptom Relief<br>(PGI-C "a little<br>better") | 1.28 hours               | >12 hours | <0.0001 | [5]      |
| Median Time to<br>Substantial<br>Symptom Relief<br>(PGI-C "better")          | 2.85 hours               | >12 hours | <0.0001 | [2][6]   |
| Median Time to<br>≥1-Level<br>Improvement in<br>Attack Severity<br>(PGI-S)   | 2.41 hours               | >12 hours | <0.0001 | [2][6]   |
| Median Time to<br>Complete<br>Symptom<br>Resolution (PGI-<br>S "none")       | 11.95 hours              | >24 hours | <0.0001 | [2][6]   |

## Experimental Protocol for PROM Administration in On-Demand Studies

The following protocol outlines the schedule for administering the PGI-C and PGI-S questionnaires in the on-demand **Deucrictibant** trials.

Protocol:

- Baseline Assessment: Patients complete the PGI-S to establish the severity of their symptoms at the onset of an HAE attack, prior to taking the study medication.

- Post-Dose Assessments: Patients complete both the PGI-C and PGI-S at the following time points after receiving **Deucrictibant** or placebo:
  - Every hour for the first 6 hours.
  - At 8, 12, 24, and 48 hours.[7][8][9]
- Data Capture: All PROM data is to be collected electronically to ensure accurate time-stamping of assessments.



[Click to download full resolution via product page](#)

**Diagram 1:** Workflow for PROM administration in on-demand **Deucrictibant** studies.

## Prophylactic Treatment Studies (CHAPTER-1)

The CHAPTER-1 study evaluated the efficacy of **Deucrictibant** in preventing HAE attacks. In this context, PROMs are used to assess the impact of prophylactic treatment on the patient's health-related quality of life (HRQoL).

## Key Patient-Reported Outcome Measure

- Angioedema Quality of Life Questionnaire (AE-QoL): A 17-item questionnaire designed to assess the impact of angioedema on a patient's quality of life over the preceding four weeks. [7] It is divided into four domains:
  - Functioning
  - Fatigue/Mood
  - Fears/Shame

- Food Scores for each domain and a total score are calculated, ranging from 0 to 100, with higher scores indicating greater impairment in quality of life. A change of six points in the total score is considered a minimal clinically important difference.

## Quantitative Data from the CHAPTER-1 Trial

The primary endpoint of the CHAPTER-1 study was the reduction in HAE attack frequency.

While specific AE-QoL scores from the trial are not detailed in the provided search results, the study did report on improvements in health-related quality of life.

| Endpoint                                                         | Deucrictibant<br>(20 mg/day) | Deucrictibant<br>(40 mg/day) | Placebo | Citation |
|------------------------------------------------------------------|------------------------------|------------------------------|---------|----------|
| Reduction in<br>Monthly Attack<br>Rate                           | 79.3%                        | 84.5%                        | -       |          |
| Reduction in<br>Moderate and<br>Severe Attacks                   | -                            | 92.3%                        | -       |          |
| Reduction in<br>Attacks<br>Requiring On-<br>Demand<br>Medication | -                            | 92.6%                        | -       |          |

## Experimental Protocol for PROM Administration in Prophylactic Studies

The following protocol is a standard approach for administering the AE-QoL in a prophylactic HAE treatment study like CHAPTER-1.

Protocol:

- Screening/Baseline Visit: Patients complete the AE-QoL to establish their baseline health-related quality of life.

- End of Treatment Visit: Patients complete the AE-QoL at the end of the 12-week treatment period to assess any changes from baseline.
- Follow-up Visits (for open-label extension): For patients continuing in an open-label extension study, the AE-QoL should be administered at regular intervals (e.g., every 3 to 6 months) to monitor long-term impact on quality of life.



[Click to download full resolution via product page](#)

Diagram 2: Workflow for AE-QoL administration in prophylactic **Deucrictibant** studies.

## Deucrictibant Signaling Pathway

**Deucrictibant** exerts its therapeutic effect by targeting the bradykinin B2 receptor. The following diagram illustrates the signaling pathway involved in HAE and the mechanism of action of **Deucrictibant**.



[Click to download full resolution via product page](#)

**Diagram 3:** Mechanism of action of **Deucrictibant** in the bradykinin signaling pathway.

## Conclusion

The use of validated PROMs such as the PGI-C, PGI-S, and AE-QoL is integral to the clinical development of **Deucrictibant**. These instruments provide essential data on the patient experience, complementing clinical endpoints and offering a holistic view of the treatment's efficacy and impact. The protocols outlined in these notes are designed to ensure the consistent and meaningful collection of patient-reported data in HAE clinical trials.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [ir.pharvaris.com](http://ir.pharvaris.com) [ir.pharvaris.com]
- 2. [swissbiotech.org](http://swissbiotech.org) [swissbiotech.org]
- 3. Pharvaris Announces Positive Results from RAPIDe-3 Study for Deucrictibant in Treating Hereditary Angioedema Attacks [quiverquant.com]
- 4. [ir.pharvaris.com](http://ir.pharvaris.com) [ir.pharvaris.com]
- 5. [ir.pharvaris.com](http://ir.pharvaris.com) [ir.pharvaris.com]
- 6. Pharvaris Presents Deucrictibant Long-Term Extension Data for Both the Prophylactic and On-Demand Treatment of HAE at the Bradykinin Symposium 2024 - BioSpace [biospace.com]
- 7. [researchgate.net](http://researchgate.net) [researchgate.net]
- 8. [firstwordpharma.com](http://firstwordpharma.com) [firstwordpharma.com]
- 9. Patient-reported Outcome Measures for Angioedema: A Literature Review | Acta Dermato-Venereologica [medicaljournalssweden.se]
- To cite this document: BenchChem. [Deucrictibant Studies: Application Notes and Protocols for Patient-Reported Outcome Measures]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10821495#patient-reported-outcome-measures-in-deucrictibant-studies>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)